molecular formula C8H10O3 B13339105 4-Methoxy-3-methylbenzene-1,2-diol

4-Methoxy-3-methylbenzene-1,2-diol

Cat. No.: B13339105
M. Wt: 154.16 g/mol
InChI Key: IZNZLIAUTSELEO-UHFFFAOYSA-N
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Description

4-Methoxy-3-methylbenzene-1,2-diol is an organic compound belonging to the class of catechols. Catechols are characterized by the presence of two hydroxyl groups attached to a benzene ring. This compound is also known as 4-methylcatechol and has the molecular formula C8H10O3. It is a derivative of benzene with a methoxy group (-OCH3) and a methyl group (-CH3) attached to the benzene ring.

Preparation Methods

The synthesis of 4-Methoxy-3-methylbenzene-1,2-diol can be achieved through various methods. One common synthetic route involves the methylation of 3-methylcatechol using methanol and a suitable catalyst. The reaction conditions typically include elevated temperatures and pressures to facilitate the methylation process. Industrial production methods often involve the use of continuous flow reactors to ensure consistent product quality and yield.

Chemical Reactions Analysis

4-Methoxy-3-methylbenzene-1,2-diol undergoes several types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.

    Substitution: Electrophilic aromatic substitution reactions can occur, where the methoxy and methyl groups influence the reactivity of the benzene ring. Common reagents include halogens and nitrating agents.

    Major Products: The major products formed from these reactions include quinones, hydroquinones, and various substituted derivatives depending on the reagents and conditions used.

Scientific Research Applications

4-Methoxy-3-methylbenzene-1,2-diol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential antioxidant properties and its role in biological systems.

    Medicine: Research is ongoing to explore its potential therapeutic effects, particularly in the treatment of oxidative stress-related conditions.

    Industry: It is used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methoxy-3-methylbenzene-1,2-diol involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and preventing oxidative damage to cells. It targets enzymes such as biphenyl-2,3-diol 1,2-dioxygenase, which plays a role in the degradation of aromatic compounds. The pathways involved include the oxidative stress response and the regulation of redox homeostasis.

Comparison with Similar Compounds

4-Methoxy-3-methylbenzene-1,2-diol can be compared with other similar compounds, such as:

    3-Methylcatechol: Similar structure but lacks the methoxy group.

    4-Methylcatechol: Similar structure but lacks the methoxy group.

    Guaiacol (2-Methoxyphenol): Contains a methoxy group but lacks the methyl group.

    Mequinol (4-Methoxyphenol): Contains a methoxy group but lacks the methyl group.

The uniqueness of this compound lies in the presence of both the methoxy and methyl groups, which influence its chemical reactivity and biological activity.

Properties

Molecular Formula

C8H10O3

Molecular Weight

154.16 g/mol

IUPAC Name

4-methoxy-3-methylbenzene-1,2-diol

InChI

InChI=1S/C8H10O3/c1-5-7(11-2)4-3-6(9)8(5)10/h3-4,9-10H,1-2H3

InChI Key

IZNZLIAUTSELEO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1O)O)OC

Origin of Product

United States

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